![molecular formula C10H9Cl2N3O4 B12341879 ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H9Cl2N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro and nitro-substituted phenyl ring attached to a hydrazono group and an ethyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives, hydrazine derivatives, and various substituted phenyl derivatives. These products have their own unique properties and applications in different fields of research .
Applications De Recherche Scientifique
Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
- Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazono]acetate
- Methyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
Uniqueness
Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9Cl2N3O4 |
|---|---|
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9+ |
Clé InChI |
ALNGIPRGCSMJCK-NTEUORMPSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


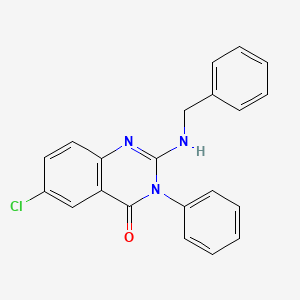
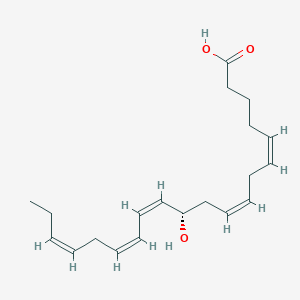
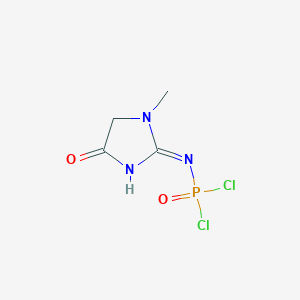
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
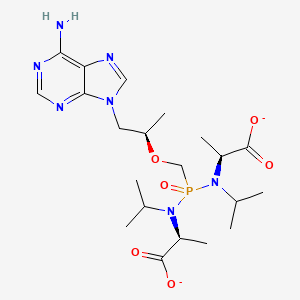
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
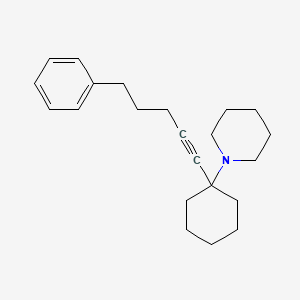
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
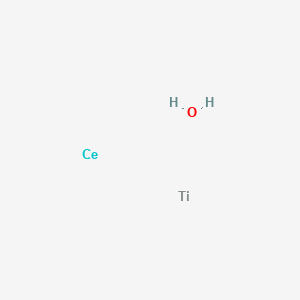
![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)
